
1,3-Phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate)
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure analysis of similar compounds suggests that they crystallize with half a molecule in the asymmetric unit . The whole molecule is generated by twofold rotation symmetry, the twofold axis bisecting the central benzene ring . The outer benzene rings are inclined to each other and to the central benzene ring .Applications De Recherche Scientifique
Construction of Copper Metal–Organic Systems : A study by Dai et al. (2009) used a related compound in the construction of copper metal–organic complexes. These complexes exhibited interesting structures like discrete molecular chairs and two-dimensional wavelike layers, indicating potential applications in material science and coordination chemistry (Dai et al., 2009).
Synthesis of Liquid Crystalline Polyurethanes : Hao-bo et al. (2006) synthesized a series of novel compounds by reacting a similar compound with different agents. The resulting polyurethane polymers exhibited thermotropic liquid crystalline properties, which could have implications in the development of advanced materials with unique thermal properties (Hao-bo et al., 2006).
Photocatalytic Degradation of Organic Dye Pollutants : Lu et al. (2021) used a related ether-bridged dicarboxylic acid in the hydrothermal generation of coordination polymeric architectures. These materials showed promising photocatalytic properties for the degradation of methyl violet dye, suggesting their potential use in environmental remediation (Lu et al., 2021).
Development of Hyperbranched Poly(Ether Ketones) : Morikawa (1998) researched the preparation of hyperbranched poly(ether ketones) using related monomers. These materials were notable for their solubility in various organic solvents, indicating potential applications in polymer science and engineering (Morikawa, 1998).
Synthesis of Mesogenic Compounds with Unconventional Molecular Structures : Matsuzaki and Matsunaga (1993) focused on the synthesis of a series of compounds with similar phenylene structures. They explored their mesophase behavior, which is significant for the development of materials with specific liquid crystalline properties (Matsuzaki & Matsunaga, 1993).
Synthesis of Bis(Ether Nitrile)s and Bis(Ether Acid)s : Eastmond and Paprotny (1997) synthesized bis(ether acid)s and related compounds for potential use as monomers in aromatic polymers. This study highlights the versatility of such compounds in polymer chemistry (Eastmond & Paprotny, 1997).
Propriétés
IUPAC Name |
[3-[(3-fluoro-4-hydroxybenzoyl)oxymethyl]phenyl]methyl 3-fluoro-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2O6/c23-17-9-15(4-6-19(17)25)21(27)29-11-13-2-1-3-14(8-13)12-30-22(28)16-5-7-20(26)18(24)10-16/h1-10,25-26H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZKRECPKXTNAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)COC(=O)C2=CC(=C(C=C2)O)F)COC(=O)C3=CC(=C(C=C3)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate) | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





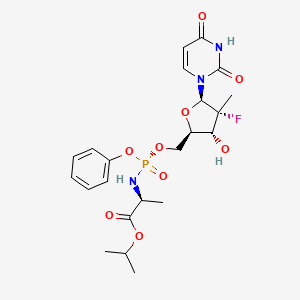
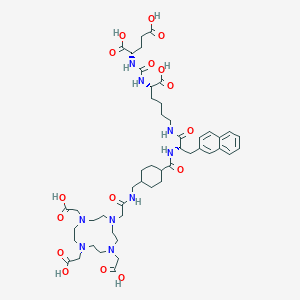
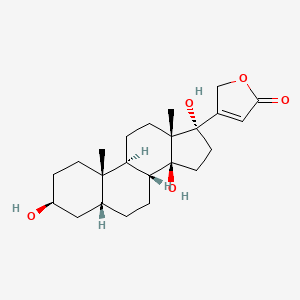
![3-({(1s)-7-[(Difluoromethyl)sulfonyl]-2,2-Difluoro-1-Hydroxy-2,3-Dihydro-1h-Inden-4-Yl}oxy)-5-Fluorobenzonitrile](/img/structure/B610324.png)
![6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine](/img/structure/B610326.png)
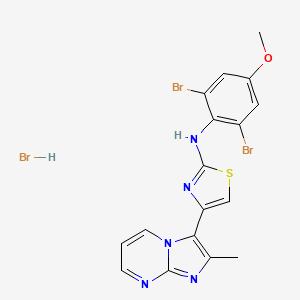
![5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine](/img/structure/B610330.png)
![3-Pyridinesulfonamide, 6-[3-cyano-6-ethyl-5-fluoro-1-(2-pyrimidinyl)-1H-indol-2-yl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-](/img/structure/B610331.png)
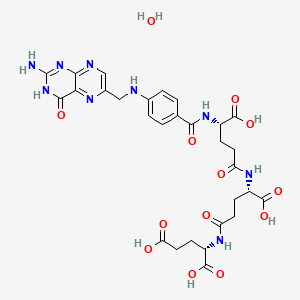
![Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate](/img/structure/B610334.png)